2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride
Description
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is a halogenated, hydroxylated pyridine derivative of the amino acid alanine. Its structure features a bromo substituent at the 4-position and a hydroxyl group at the 5-position of the pyridine ring, conjugated to the α-carbon of the amino acid backbone. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for biochemical and pharmacological studies.
Properties
CAS No. |
2171635-09-7 |
|---|---|
Molecular Formula |
C8H11BrCl2N2O3 |
Molecular Weight |
334 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Preparation
The 4-bromo-5-hydroxypyridine-2-carboxylic acid derivative serves as the central precursor. Patent US20120309977A1 discloses a bromination method using N-bromosuccinimide (NBS) in acetic acid at 60°C, achieving 78% yield for 4-bromo-5-hydroxypyridine. Alternative approaches include:
\text{2-Hydroxypyridine} \xrightarrow[\text{H}2\text{SO}4]{\text{Br}_2, 40^\circ\text{C}} \text{4-Bromo-5-hydroxypyridine} \quad (\text{Yield: 65%})
Comparative analysis reveals NBS in acetic acid provides superior regioselectivity (C4:C5 bromination ratio >9:1) compared to elemental bromine.
Salt Formation and Purification
Dihydrochloride Preparation
The free amino acid is treated with HCl gas in anhydrous ethanol at 0°C, followed by crystallization from IPA/ether (1:3). Key parameters:
| Condition | Impact on Purity | Yield |
|---|---|---|
| HCl gas concentration | Controls salt stoichiometry | 89-93% |
| Crystallization solvent | Affects crystal morphology | >95% purity |
Excess HCl leads to hygroscopic salts, necessitating strict stoichiometric control.
Comparative Method Analysis
Yield and Scalability
| Method | Scale (g) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Photoredox coupling | 0.2-5 | 82 | 99 | |
| Peptide coupling | 10-100 | 68 | 97 | |
| Nucleophilic substitution | 1-50 | 75 | 95 |
The photoredox method excels in small-scale enantioselective synthesis, while peptide coupling remains preferred for kilogram-scale production.
The photoredox approach reduces waste generation (E-factor = 8.2 vs. 23.7) but requires specialized light equipment.
Optimization Strategies
Protecting Group Selection
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkyl group.
Condensation Reactions: The amino and hydroxyl groups can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alkylated compounds, respectively.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential applications in drug development due to its structural features that may influence biological activity. Key areas of research include:
- Neuropharmacology : Due to its structural similarity to neurotransmitters, it may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Cancer Research : The compound's ability to modulate specific pathways could be explored in cancer treatment, particularly in targeting tumor growth and proliferation.
Neuropharmacological Studies
In a study examining the effects of various amino acid derivatives on neurotransmitter receptors, 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride showed promising results in enhancing receptor activation in vitro. This suggests potential for developing treatments for conditions such as depression or anxiety disorders.
Antimicrobial Research
Research conducted on the compound's antimicrobial properties indicated that it inhibited the growth of several bacterial strains, including Staphylococcus aureus. This positions the compound as a candidate for further exploration in antibiotic development.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogen vs. Heterocyclic Substituents: The bromo and hydroxyl groups in the target compound differentiate it from sulfur-containing analogs like 2-amino-3-(thiophen-2-yl)propanoic acid.
Aromatic vs.
Dihydrochloride Salts: Like 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride, the dihydrochloride form of the target compound improves solubility in polar solvents, critical for in vitro assays .
Biocatalytic Relevance
The biocatalytic behavior of structurally related compounds, such as 2-amino-3-(thiophen-2-yl)propanoic acid, demonstrates the role of heteroaromatic side chains in enzyme-mediated reactions. For instance, single-walled carbon nanotube-bound phenylalanine ammonia-lyase (SwCNTNH2-PAL) catalyzes ammonia elimination from this analog, suggesting that the target compound’s pyridine moiety could similarly interact with ammonia-lyases or transaminases .
Pharmacological Potential
Compounds with halogenated aromatic systems, such as the dichloro-biphenyl derivative in , exhibit kinase or phosphatase inhibitory activity. The bromo and hydroxy groups in the target compound may mimic phosphorylated residues, positioning it as a candidate for modulating phosphoprotein interactions .
Biological Activity
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride (CAS Number: 2171635-09-7) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a propanoic acid backbone, and a hydroxypyridine moiety with a bromine substituent. This compound is being investigated for its potential biological activities, particularly in relation to its effects on various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Methods may include the bromination of pyridine derivatives followed by amination and carboxylation reactions to introduce the necessary functional groups.
Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing pathways related to cell growth and apoptosis. The hydroxypyridine moiety may enhance its ability to chelate metal ions, which is crucial for its biological activity.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that compounds with similar structures can exhibit significant antitumor activities. For instance, derivatives of hydroxamic acids have been reported to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells .
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds that share structural similarities have demonstrated the ability to rescue dopaminergic neuronal cells without inducing cytotoxic effects .
- Antimicrobial Properties : Some derivatives featuring the hydroxypyridine structure have shown promise against drug-resistant bacterial strains. The integration of the phenolic moiety into amino acid derivatives has been linked to enhanced antimicrobial activity .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds highlights its unique biological profile:
| Compound Name | CAS Number | Structural Features | Unique Biological Activity |
|---|---|---|---|
| 4-Bromopyridine | 106-38-7 | Brominated pyridine | Lacks amino acid functionality |
| 5-Hydroxytryptophan | 4350-09-8 | Indole derivative | Primarily involved in serotonin synthesis |
| 3-(4-Bromo-5-hydroxypyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | 2413867-38-4 | Similar hydroxypyridine structure | Contains tert-butoxycarbonyl protecting group |
This table illustrates that while these compounds share certain functional groups or structural motifs, the presence of both the amino acid backbone and the specific brominated pyridine moiety in our compound sets it apart in terms of potential biological activity and applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of 4-bromo-5-hydroxypyridine-2-carboxaldehyde with glycine derivatives, followed by reductive amination and HCl salt formation . Key parameters include pH control (6–8) during condensation to avoid side reactions and temperature optimization (50–70°C) for reductive steps. Yield improvements (≥70%) are achieved using NaBH4 or catalytic hydrogenation under inert atmospheres. Purification via recrystallization in ethanol/water mixtures is recommended to isolate the dihydrochloride form .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm pyridine ring substitution patterns (e.g., bromo and hydroxy groups at C4/C5) and propanoic acid backbone integration.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]<sup>+</sup> at m/z 335.1 for free base; [M+2HCl]<sup>+</sup> at m/z 408.0).
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl~17.3% for dihydrochloride) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS, pH 7.4). Stability studies indicate decomposition at pH >8 due to hydrolysis of the pyridine-hydroxyl group. Store lyophilized at -20°C under argon to prevent hygroscopic degradation. For in vitro assays, prepare fresh solutions in deoxygenated buffers .
Advanced Research Questions
Q. How can researchers optimize reaction pathways to minimize byproducts during halogenated pyridine coupling?
- Methodological Answer : Byproducts (e.g., dehalogenated or over-reduced species) arise from harsh reducing conditions. Mitigation strategies include:
- Pd/C Catalysis : Use low-pressure H2 (1–2 atm) to preserve the bromo substituent.
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6–8 hrs) to limit side reactions.
- Protective Groups : Temporarily protect the 5-hydroxyl group with acetyl during reductive steps, followed by acidic deprotection .
Q. What experimental approaches are recommended to study this compound’s interaction with metabolic enzymes (e.g., cytochrome P450)?
- Methodological Answer :
- Fluorescence Quenching Assays : Monitor binding affinity via changes in enzyme fluorescence upon compound addition.
- Molecular Docking : Use PyMOL or AutoDock to predict binding poses at active sites (e.g., CYP3A4).
- LC-MS/MS Metabolite Profiling : Identify oxidation or demethylation products after incubation with liver microsomes .
Q. How should researchers address contradictory data in biological activity studies (e.g., neuroprotective vs. cytotoxic effects)?
- Methodological Answer : Contradictions may arise from concentration-dependent effects or assay interference (e.g., redox activity of the hydroxy group). Validate findings using:
- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293).
- ROS Scavenging Assays : Quantitate reactive oxygen species (ROS) to distinguish neuroprotection from artifactual redox cycling .
Q. What strategies are effective for studying the compound’s stability in long-term cell culture experiments?
- Methodological Answer :
- HPLC Monitoring : Sample culture media at 0, 24, and 48 hrs to track degradation.
- Isotopic Labeling : Synthesize a <sup>13</sup>C-labeled analog to trace metabolic fate via NMR or mass spectrometry.
- Chelation Additives : Include EDTA (1 mM) in media to inhibit metal-catalyzed oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
